Product packaging for 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine(Cat. No.:CAS No. 3210-38-6)

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine

Cat. No.: B1268221
CAS No.: 3210-38-6
M. Wt: 170.56 g/mol
InChI Key: VMJPONWLUZPASL-UHFFFAOYSA-N
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Description

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine is a fused heterocyclic compound of interest as a synthetic building block in medicinal chemistry and chemical biology research. The tetrazolopyrimidine scaffold is a nitrogen-rich aromatic system that can serve as a versatile precursor for the development of novel molecular probes and potential therapeutic agents. Its structure, featuring a reactive chloro substituent and an amino group, makes it amenable to further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing researchers to create diverse compound libraries for biological screening. While specific biological data for this exact compound may be limited, its core structure is closely related to the triazolopyrimidine class of heterocycles, which are extensively documented in scientific literature. Triazolopyrimidines and analogous structures have demonstrated a wide spectrum of pharmacological activities, acting as key scaffolds in antiplasmodial agents that target Plasmodium falciparum , and as inhibitors of various enzymes and receptors, including protein kinases and adenosine receptors . The structural similarity suggests that this compound may hold significant research value for exploring these and other biological targets. Researchers may employ this compound in the synthesis of more complex molecules to investigate mechanisms of action such as enzyme inhibition or receptor antagonism. Its potential to mimic purine bases also makes it a candidate for interrupting nucleotide biosynthesis pathways in pathogens or rapidly dividing cells. As with any specialized chemical, researchers are encouraged to fully characterize all novel derivatives and conduct all necessary experiments to establish the specific properties and activities of compounds derived from this intermediate. This product is sold for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClN6 B1268221 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine CAS No. 3210-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorotetrazolo[1,5-c]pyrimidin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN6/c5-3-2(6)4-8-9-10-11(4)1-7-3/h1H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJPONWLUZPASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C2=NN=NN21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324656
Record name 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3210-38-6
Record name NSC407413
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Tetrazolopyrimidine Derivatives

Strategies for Constructing the Tetrazolo[1,5-c]pyrimidine Core

The formation of the fused tetrazolo[1,5-c]pyrimidine ring system can be achieved through several strategic synthetic routes. These methods often involve the careful selection of precursors and reaction conditions to ensure the desired regioselectivity and yield.

Cyclocondensation Reactions for Fused Tetrazolopyrimidines

Cyclocondensation reactions represent a fundamental approach to constructing the tetrazolo[1,5-c]pyrimidine core. These reactions typically involve the condensation of two or more building blocks to form the fused ring system in a single or multi-step process. A common strategy involves the reaction of a pyrimidine (B1678525) derivative bearing appropriate functional groups with a reagent that provides the tetrazole ring. For instance, the reaction of 4-chloropyrimidines with sodium azide (B81097) can lead to the formation of the tetrazolo[1,5-c]pyrimidine system. nih.gov The reaction proceeds through an initial nucleophilic substitution of the chloro group by the azide, followed by an intramolecular cyclization. The versatility of this method allows for the introduction of various substituents on the pyrimidine ring, thereby enabling the synthesis of a diverse library of tetrazolopyrimidine derivatives.

Synthetic Routes Involving 5-Aminotetrazole Precursors

5-Aminotetrazole is a versatile and widely used precursor in the synthesis of tetrazolo[1,5-c]pyrimidines. This is due to the presence of both an endocyclic nitrogen and an exocyclic amino group, which can participate in the formation of the fused heterocyclic compound. nih.gov One common approach involves the reaction of 5-aminotetrazole with β-dicarbonyl compounds or their synthetic equivalents. This reaction typically proceeds via a condensation reaction, followed by cyclization to afford the tetrazolo[1,5-c]pyrimidine core. The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the β-dicarbonyl compound. A patent describes a method for preparing 7-amino-tetrazolo[1,5-a]pyrimidine-5-alcohol, which starts from the reaction of 5-aminotetrazole with ethyl cyanoacetate. google.com

Azide Cyclization Approaches for Tetrazole Ring Formation

The in-situ formation of the tetrazole ring via azide cyclization is another powerful strategy for the synthesis of tetrazolo[1,5-c]pyrimidines. This approach often starts with a pyrimidine derivative containing a cyano group, which can be converted to a tetrazole ring by reaction with an azide source, such as sodium azide. nih.gov The reaction of a nitrile with an azide to form a tetrazole is a type of cycloaddition. nih.gov This method is particularly useful for synthesizing tetrazoles that are not readily accessible through other routes. The conditions for the cyclization, such as the choice of solvent and the presence of a Lewis acid or a Brønsted acid, can significantly influence the reaction rate and yield. nih.gov

Advanced Synthetic Techniques

Modern synthetic organic chemistry has introduced several advanced techniques that have been applied to the synthesis of tetrazolopyrimidine derivatives, offering improved efficiency, selectivity, and functional group tolerance.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been utilized to synthesize triazole-containing pyrimidine derivatives. mdpi.com This reaction's high efficiency, mild reaction conditions, and broad functional group tolerance make it an attractive method for the late-stage functionalization of pyrimidine scaffolds. prepchem.com While not directly forming the tetrazole ring, the principles of click chemistry can be applied to construct complex molecules containing the tetrazolopyrimidine core by linking it to other molecular fragments.

Palladium-Catalyzed Cross-Couplings: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been extensively used in the synthesis of functionalized pyrimidines, which can then be converted into tetrazolo[1,5-c]pyrimidines. For example, a chloro-substituted pyrimidine can undergo a Suzuki coupling to introduce an aryl or heteroaryl group, followed by conversion of another functional group into the tetrazole ring. The chemoselectivity of these cross-coupling reactions allows for the precise installation of substituents at specific positions on the pyrimidine ring.

Targeted Synthesis of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine and Related Analogs

The synthesis of this compound requires a strategic approach that combines methods for the construction of the fused ring system with specific functionalization reactions.

Specific Reaction Schemes for Chlorinated Tetrazolopyrimidine Construction

The introduction of a chlorine atom at the 7-position of the tetrazolo[1,5-c]pyrimidine core is a key step in the synthesis of the target compound. A common method for achieving this is through the chlorination of a corresponding hydroxy- or oxo-precursor.

A plausible synthetic route to this compound could start from a dihydroxypyrimidine derivative. This precursor can be synthesized through the condensation of a suitable active methylene compound with urea (B33335) or a related species. Subsequent treatment of the dihydroxypyrimidine with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅), would yield a dichlorinated pyrimidine.

Following the dichlorination, one of the chloro groups can be selectively substituted with an amino group. This can often be achieved by reacting the dichloro intermediate with ammonia or a protected form of ammonia. The regioselectivity of this nucleophilic aromatic substitution is crucial and can be influenced by the electronic properties of the pyrimidine ring and the reaction conditions.

The final step would involve the formation of the tetrazole ring. If the pyrimidine intermediate contains a suitable precursor group, such as a cyano or an amino group at the appropriate position, it can be converted to the tetrazole ring. For instance, if the precursor is a 2-hydrazinopyrimidine, diazotization followed by cyclization can lead to the tetrazole ring. Alternatively, a 2-chloropyrimidine can be reacted with sodium azide to form the fused tetrazole ring system. nih.gov

A patent for a related compound, 7-amino-tetrazole[1,5-a]pyrimidine-5-alcohol, describes the synthesis of a 5-chloro-tetrazolo[1,5-a]pyrimidin-7-amino intermediate. google.com This suggests a pathway where a di-substituted pyrimidine is first converted to a tetrazolopyrimidine, followed by selective functionalization. For the synthesis of this compound, a potential route could involve the synthesis of a 7,8-disubstituted tetrazolo[1,5-c]pyrimidine precursor, where one substituent is a leaving group (like a chloro group) and the other is an amino group or a group that can be converted to an amino group.

A general scheme for the chlorination of a related heterocyclic system, 5-methyl-7-hydroxytetrazolo[1,5-a]pyrimidine, to 7-chloro-5-methyltetrazolo[1,5-a]pyrimidine using phosphorus oxychloride has been reported, demonstrating the feasibility of this key transformation.

PrecursorReagent(s)ProductReference
7-Hydroxytetrazolo[1,5-c]pyrimidine derivativePhosphorus oxychloride (POCl₃)7-Chlorotetrazolo[1,5-c]pyrimidine derivative
7-Oxothiazolo[4,5-d]pyrimidine derivativePOCl₃ / PCl₅7-Chlorothiazolo[4,5-d]pyrimidine derivative
4-Chloropyrrolo[2,3-d]pyrimidineSodium azide, Ammonium chlorideTetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidine nih.gov

Interactive Data Table: Key Reactions in Chlorinated Tetrazolopyrimidine Synthesis This table summarizes key transformations relevant to the synthesis of chlorinated tetrazolopyrimidine derivatives, based on analogous systems.

Strategic Derivatization at Amine Positions of the Fused System

The exocyclic amine group at the 8-position of this compound is a key site for synthetic elaboration. This primary aromatic amine function possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and susceptible to reactions with a variety of electrophiles. Key derivatization strategies include N-acylation and N-alkylation.

N-Acylation: The amine group can readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. libretexts.org This reaction, typically conducted in the presence of a base to neutralize the acid byproduct, results in the formation of an amide linkage. This modification can significantly alter the electronic and steric properties of the parent molecule.

N-Alkylation: Introduction of alkyl groups at the amine position can be achieved through reactions with alkyl halides. libretexts.org Friedel-Crafts alkylation and acylation are foundational methods for creating carbon-carbon bonds with aromatic rings, and the principles of these reactions can be extended to the functionalization of biomolecules and heterocyclic systems. nih.gov Such reactions can be challenging due to the potential for polyalkylation, where multiple alkyl groups are added to the nitrogen atom. libretexts.org Careful control of reaction conditions, including stoichiometry and temperature, is essential to achieve mono-alkylation.

The table below outlines potential derivatization reactions at the 8-amine position.

Reaction TypeReagent ClassGeneral ConditionsExpected Product
N-Acylation Acyl Chloride (R-COCl)Aprotic solvent, Base (e.g., Pyridine, Triethylamine)N-(7-chlorotetrazolo[1,5-c]pyrimidin-8-yl)amide
N-Alkylation Alkyl Halide (R-X)Polar solvent, Base (e.g., K₂CO₃, NaH)N-alkyl-7-chlorotetrazolo[1,5-c]pyrimidin-8-amine
Reductive Amination Aldehyde/KetoneReducing agent (e.g., NaBH₃CN)N-alkyl-7-chlorotetrazolo[1,5-c]pyrimidin-8-amine
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)Base (e.g., Pyridine)N-(7-chlorotetrazolo[1,5-c]pyrimidin-8-yl)sulfonamide

Innovations in Green Chemistry and Sustainable Synthetic Approaches for Tetrazolopyrimidines

The synthesis of complex heterocyclic compounds has traditionally involved methods that are often energy-intensive and utilize hazardous materials. rasayanjournal.co.inresearchgate.net In response, the principles of green chemistry are being increasingly applied to the synthesis of tetrazolopyrimidines and related fused pyrimidine systems to enhance sustainability. benthamdirect.comnih.gov These approaches aim to reduce waste, minimize energy consumption, and use safer chemical alternatives. rasayanjournal.co.inmdpi.com

Key innovations in the green synthesis of these scaffolds include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com For pyrimidine derivatives, it often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation provides an alternative energy source that can promote reactions through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of tetrazolopyrimidine derivatives, often in environmentally benign solvents like water, leading to high yields and short reaction times. nih.gov

Use of Green Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Water has been used as a green solvent for the synthesis of tetrazolopyrimidines. nih.gov Furthermore, the development of novel, reusable catalysts, such as core-shell magnetic nanostructures, allows for easy separation from the reaction mixture and multiple reuse cycles without significant loss of activity. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that contains portions of all starting materials. rasayanjournal.co.in This approach is highly atom-economical and aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. nih.gov

The following table summarizes various green synthetic methodologies applied to the synthesis of pyrimidine-based heterocyclic systems.

Green MethodologyEnergy SourceSolvent/CatalystKey Advantages
Microwave Irradiation MicrowavesSolvent-free or green solventsRapid reaction times, high yields, improved safety. researchgate.netresearchgate.net
Sonochemistry UltrasoundWater, nanocatalystsEnvironmentally friendly, high yields, easy product isolation. nih.govnih.gov
Multicomponent Reactions Conventional or alternative energyVarious catalystsHigh atom economy, reduced waste, operational simplicity. rasayanjournal.co.in
Nanocatalysis Conventional or alternative energyReusable magnetic nanocatalystsHigh efficiency, catalyst recyclability, mild reaction conditions. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental data for 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine is not widely available in the surveyed literature, the expected ¹H and ¹³C NMR spectral features can be inferred from the analysis of related pyrazolo[1,5-a]pyrimidine (B1248293) systems. researchgate.net

In ¹H NMR spectroscopy, the protons on the pyrimidine (B1678525) ring are expected to appear as distinct signals, with their chemical shifts and coupling patterns providing information about their electronic environment and spatial relationships. The amine protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In ¹³C NMR spectroscopy, each unique carbon atom in the this compound molecule will produce a separate resonance. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For instance, carbons bonded to nitrogen or chlorine atoms are expected to be deshielded and resonate at a lower field. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in definitively assigning the proton and carbon signals. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Data for this compound

Nucleus Atom Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
¹HPyrimidine-HVariesd or sVaries
Amine-H₂Variesbr s-
¹³CPyrimidine-CVaries--
Tetrazole-CVaries--
C-ClVaries--
C-NVaries--
Note: Specific experimental data is not available in the searched sources. The table represents expected values based on general principles and data for related structures.

Mass Spectrometry (MS) for Accurate Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound. While specific experimental mass spectra for this compound are not readily found, predicted data for a related isomer, 7-chloro- lab-chemicals.comnih.govnih.govtriazolo[4,3-c]pyrimidin-8-amine, suggests an expected monoisotopic mass of approximately 169.01552 Da. uni.lu

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation patterns observed in the mass spectrum would offer valuable structural information by indicating the stable fragments formed upon ionization.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₅H₄ClN₅
Molecular Weight 185.57 g/mol
Monoisotopic Mass 185.01587 Da
Expected M+ Peak (m/z) 185, 187 (in ~3:1 ratio)
High-Resolution Mass (HRMS) Not available in searched sources
Note: The molecular formula and weight are calculated. The expected M+ peak is based on the calculated monoisotopic mass and the isotopic abundance of chlorine.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amine group are anticipated to appear in the region of 3200-3500 cm⁻¹. lab-chemicals.com The C=N stretching vibrations of the pyrimidine and tetrazole rings would likely be observed in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹. The presence and position of these bands would provide strong evidence for the proposed structure.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (amine)3200 - 3500
C=N Stretch (aromatic rings)1500 - 1650
N-H Bend (amine)1550 - 1650
C-Cl Stretch600 - 800
Note: Specific experimental IR data is not available in the searched sources. The table represents expected absorption ranges based on general functional group analysis.

X-ray Crystallography for Definitive Solid-State Structure Analysis

While no crystal structure has been reported for this compound in the surveyed literature, analysis of a related compound, 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, reveals a planar pyrazolo[1,5-a]pyrimidine core. nih.gov It is plausible that the tetrazolo[1,5-c]pyrimidine core of the title compound would also be largely planar. A definitive crystal structure would confirm the fused ring system's geometry and the spatial arrangement of the chloro and amine substituents.

Table 4: Crystallographic Data for the Related Compound 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.9817(4)
b (Å) 18.4025(15)
c (Å) 10.1526(9)
β (°) 95.924(1)
V (ų) 925.78(13)
Z 4
Note: This data is for a related, not the title, compound and is provided for comparative purposes.

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. Based on the planar structure of the tetrazolo[1,5-c]pyrimidine ring system, this compound is an achiral molecule. It does not possess a stereocenter and is superimposable on its mirror image. Therefore, it is not expected to exhibit any chiroptical activity, and its CD and ORD spectra would be silent.

Tautomerism and Conformational Analysis of Tetrazolopyrimidine Systems

Azide-Tetrazole Equilibrium Dynamics in Solution

The hallmark of the tetrazolo[1,5-c]pyrimidine system is the reversible valence tautomerization between the cyclic tetrazole form and the open-chain azidopyrimidine (B78605) form. This dynamic process, known as azide-tetrazole equilibrium, is a critical determinant of the compound's reactivity and properties. In solution, molecules of this class can exist as a mixture of these two tautomers.

The equilibrium position is sensitive and can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the pyrimidine (B1678525) ring. acs.org For instance, in related tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, the equilibrium was observed to be fully shifted toward the tetrazole form in a polar solvent like DMSO-d6. mdpi.com Conversely, in less polar solvents such as CDCl3, a notable equilibrium with the azido (B1232118) tautomer was present. mdpi.com This shift is because the tetrazole tautomer is generally more polar than the corresponding azido form, and thus it is stabilized to a greater extent by polar solvents.

The existence of this equilibrium is crucial for the chemical reactivity of these compounds. The azido tautomer, even if present in a small concentration, can undergo characteristic reactions of azides, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger reactions. mdpi.comresearchgate.net The consumption of the azido form in such a reaction then shifts the equilibrium from the tetrazole form, potentially driving the reaction to completion. beilstein-archives.org

Influence of Substituents and Environmental Factors on Tautomeric Preferences

The electronic character of the substituents on the pyrimidine ring plays a pivotal role in determining the position of the azide-tetrazole equilibrium. The nature of these groups can either stabilize or destabilize the tetrazole ring relative to the azido form.

Electronic Effects: Studies on various heterocyclic systems have established clear trends. Electron-donating groups (EDGs), such as amino (-NH2) groups, tend to stabilize the tetrazole form. acs.orgnih.gov For instance, in a recent study on tetrazolo[1,5-c]pyrimidin-5-amine, the presence of the amino group was a key factor in influencing the equilibrium. acs.org Conversely, strong electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups generally favor the open-chain azide (B81097) isomer. nih.govnih.gov In the case of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine, the chlorine atom acts as an electron-withdrawing group through induction, while the amino group at the 8-position is a strong electron-donating group through resonance. The interplay of these two substituents will determine the precise equilibrium position, though the powerful donating effect of the amino group is expected to significantly favor the tetrazole tautomer.

Solvent Polarity: As mentioned previously, solvent polarity is a key environmental factor. An increase in solvent polarity generally favors the more polar tetrazole tautomer. mdpi.comnih.gov This has been consistently observed across various tetrazole-azide systems. mdpi.comnih.gov

Temperature: Temperature also affects the equilibrium. In many cases, an increase in temperature shifts the equilibrium toward the azido tautomer. mdpi.com This is often because the ring-opening to the azide form is entropically favored.

The following table summarizes the general influence of these factors on the azide-tetrazole equilibrium:

FactorInfluence on EquilibriumFavored Tautomer
Substituent Electron-Donating Group (e.g., -NH₂)Tetrazole
Electron-Withdrawing Group (e.g., -NO₂)Azide
Solvent Polarity Increasing Polarity (e.g., DMSO vs. Chloroform)Tetrazole
Temperature Increasing TemperatureAzide

Spectroscopic and Computational Investigations of Tautomeric Forms

The study of azide-tetrazole tautomerism heavily relies on a combination of spectroscopic techniques and computational chemistry.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the tautomers and quantifying their relative populations in solution. acs.org The chemical shifts of the protons and carbons in the pyrimidine ring are typically different for the tetrazole and azide forms. mdpi.com For example, the signals for the tetrazole tautomer are often found at a lower field (downfield) compared to the azido tautomer due to the electron-withdrawing nature of the tetrazole ring. mdpi.com Variable temperature NMR studies can also be used to determine thermodynamic parameters of the equilibrium. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides a clear diagnostic tool for identifying the azido group. The azide functional group exhibits a characteristic strong and sharp absorption band in the region of 2100-2200 cm⁻¹, which is absent in the spectrum of the pure tetrazole form. acs.org

Computational Investigations:

Density Functional Theory (DFT): DFT calculations have become indispensable for studying azide-tetrazole equilibrium. acs.org These methods are used to calculate the relative energies and thermodynamic stability of the different tautomers in the gas phase and in solution (using solvation models). acs.orgnih.gov Theoretical calculations can predict which tautomer is energetically more favorable and by how much, corroborating experimental findings. nih.gov DFT is also used to analyze the geometric parameters and charge distributions of the tautomers, providing insights into the factors that govern the equilibrium. nih.gov

A recent study on tetrazolo[1,5-c]pyrimidin-5-amine successfully used a combination of IR, NMR, and DFT analysis to characterize the compound and study the factors influencing its tautomeric equilibrium. acs.org Similar integrated approaches are essential for a full understanding of the this compound system.

Conformational Landscape and Flexibility of the Fused Ring System

The conformational properties of the tetrazolo[1,5-c]pyrimidine ring system are crucial for its interaction with biological targets and for its crystal packing.

For this compound, the primary sources of conformational flexibility would be associated with the exocyclic amino group. The rotation around the C-N bond of the amino group and the potential for pyramidalization at the nitrogen atom are the main conformational variables. The degree of planarity of the amino group and its orientation relative to the ring can be influenced by hydrogen bonding interactions, both intramolecularly and intermolecularly in the solid state. Computational studies can be employed to explore the rotational barriers and the preferred conformations of this substituent.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

An extensive search of scientific literature revealed no specific studies that have published Density Functional Theory (DFT) calculations for 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine. Consequently, detailed data on its electronic structure, such as the energies of its frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and specific reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index) derived from DFT, are not available.

Molecular Dynamics Simulations for Investigating Conformational Stability and Interactions

There are no published molecular dynamics (MD) simulation studies specifically focused on this compound. Such simulations would be instrumental in understanding the compound's conformational flexibility, the stability of its different rotamers or tautomers, and its dynamic behavior in various solvent environments or in the presence of biological macromolecules. Without these studies, insights into its structural dynamics remain speculative.

Quantum Chemical Descriptors and Their Correlation with Molecular Properties

Specific quantum chemical descriptors for this compound have not been reported in the available literature. The calculation and correlation of these descriptors, which include parameters like dipole moment, polarizability, and various thermodynamic properties, are essential for developing Quantitative Structure-Activity Relationship (QSAR) models. The absence of this data precludes any discussion on the correlation between the compound's computed properties and its potential biological or chemical activities.

Ligand-Based and Structure-Based Computational Approaches

No ligand-based or structure-based computational studies featuring this compound were identified. Ligand-based methods, such as pharmacophore modeling and 3D-QSAR, rely on the analysis of a set of active molecules to identify key chemical features responsible for their activity. Structure-based approaches, like molecular docking, require a known 3D structure of a biological target. The lack of such studies indicates that the compound has likely not been a focus of drug discovery campaigns utilizing these common in silico techniques. While computational approaches have been applied to the broader class of pyrazolo[1,5-a]pyrimidines, the specific findings cannot be extrapolated to the title compound without direct investigation. nih.gov

In Silico Prediction of Molecular Interactions and Binding Modes

There is no available research detailing the in silico prediction of molecular interactions or specific binding modes for this compound with any biological target. Molecular docking and other simulation methods are used to predict how a ligand might bind to a protein's active site, identifying key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Without such studies, the potential molecular targets and the mechanism of interaction for this compound remain unknown.

Structure Activity Relationship Sar Studies of Tetrazolopyrimidine Derivatives

Systematic Exploration of Substituent Effects on Biological Interaction Profiles

The biological activity of tetrazolopyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. nih.govresearchgate.net Systematic modifications of the tetrazolopyrimidine ring system allow for a detailed exploration of how different functional groups impact interactions with biological targets.

For instance, in a series of tetrazolopyrimidine-tethered phenothiazine (B1677639) molecular hybrids, the nature of the substituent on the nitrogen atom of the phenothiazine unit was found to be a key determinant of radical scavenging and cytotoxic activities. rsc.org Specifically, an ethyl substituent led to the highest radical scavenging potency, highlighting the sensitivity of the biological response to even minor alkyl group variations. rsc.org

The position of substituents on the pyrimidine (B1678525) nucleus is also a critical factor that governs the biological activities of these compounds. nih.govresearchgate.net A review of pyrimidine derivatives demonstrated that specific substitution patterns are associated with a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. nih.gov This underscores the importance of a systematic approach to substitution to delineate the optimal structural requirements for a desired biological outcome.

Furthermore, the introduction of different groups can modulate the physicochemical properties of the molecule, such as lipophilicity and electronic distribution, which in turn affects its pharmacokinetic and pharmacodynamic profiles. The systematic exploration of these effects is crucial for developing a comprehensive understanding of the SAR of tetrazolopyrimidine derivatives.

Principles of Rational Design and Optimization Based on SAR Insights

The insights gained from SAR studies form the basis for the rational design and optimization of new tetrazolopyrimidine analogs with improved therapeutic potential. Rational design aims to leverage the understanding of how structural modifications affect biological activity to create compounds with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

A key principle of rational design is the iterative process of designing, synthesizing, and testing new compounds based on existing SAR data. This cycle allows for the refinement of hypotheses about the key molecular interactions driving biological activity. For example, if SAR studies indicate that a particular region of the molecule is sensitive to steric bulk, subsequent designs might focus on introducing smaller or more conformationally restricted substituents in that area.

The optimization process often involves fine-tuning the electronic and steric properties of the lead compound. This can be achieved by introducing a variety of substituents with different electronic-donating or -withdrawing capabilities, as well as varying their size and shape. The goal is to identify the optimal combination of properties that leads to the most favorable biological activity.

Mathematical models and computational tools can aid in the rational design process by predicting the properties of virtual compounds before they are synthesized. nih.gov This can help to prioritize which analogs are most likely to be successful, thereby saving time and resources.

Bioisosteric Replacement Strategies Involving the Tetrazole Moiety in Medicinal Chemistry

Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. researchgate.net The tetrazole moiety is a well-established bioisostere, particularly for the carboxylic acid group. beilstein-journals.orgresearchgate.netplu.edu

Tetrazole as a Carboxylic Acid Bioisostere and its Implications

The tetrazole ring is frequently employed as a bioisosteric replacement for a carboxylic acid functional group. beilstein-journals.orgresearchgate.netplu.edu This substitution is often successful because the tetrazole group shares several key properties with the carboxylic acid group, including its acidic nature and ability to participate in hydrogen bonding. cambridgemedchemconsulting.com The pKa of a 5-substituted tetrazole is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and interact with biological targets in a similar manner. cambridgemedchemconsulting.comopenaccessjournals.com

The use of a tetrazole as a carboxylic acid bioisostere can offer several advantages. tandfonline.com Tetrazoles are generally more metabolically stable than carboxylic acids, which can be susceptible to various metabolic transformations in the liver. tandfonline.com This increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life. Additionally, the replacement of a carboxylic acid with a tetrazole can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve its bioavailability. acs.orghilarispublisher.com

A notable example of the successful application of this strategy is the antihypertensive drug losartan, where a tetrazole group replaces a carboxylic acid moiety, contributing to its potent and selective antagonism of the angiotensin II type 1 (AT1) receptor. openaccessjournals.com

Other Bioisosteric Transformations within the Tetrazolopyrimidine Scaffold

Beyond the classic tetrazole-for-carboxylic acid swap, other bioisosteric transformations can be explored within the tetrazolopyrimidine scaffold itself to identify novel and potent analogs. nih.govebi.ac.uk This can involve the replacement of atoms or groups within the fused ring system.

For instance, in the context of triazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), researchers have explored heteroatom rearrangement and substitution within the core ring structure. nih.govebi.ac.uk This led to the identification of other active ring configurations, such as imidazo[1,2-α]pyrimidines, which in some cases exhibited even greater potency than the original triazolopyrimidine scaffold. nih.govebi.ac.uk

These "scaffold hopping" approaches, which are a form of bioisosteric replacement, can lead to the discovery of new chemical series with distinct intellectual property and potentially improved pharmacological properties. researchgate.net By systematically altering the arrangement of nitrogen atoms and other heteroatoms within the fused heterocyclic system, medicinal chemists can probe the importance of specific hydrogen bond donors and acceptors for target binding and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrazolopyrimidine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for gaining insights into the structural features that are important for activity. jocpr.com

For tetrazolopyrimidine analogs, QSAR models can be developed to predict a variety of biological activities, such as enzyme inhibition, receptor binding affinity, or cellular potency. rsc.org The general form of a QSAR model is an equation that relates biological activity to one or more molecular descriptors. wikipedia.org

Advanced Descriptor Selection and Predictive Model Development

The development of a robust and predictive QSAR model is highly dependent on the selection of appropriate molecular descriptors and the use of suitable statistical methods. elsevierpure.comnih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties, topology, and three-dimensional shape. nih.gov

Descriptor Selection: A crucial step in QSAR modeling is the selection of a relevant subset of descriptors from a large pool of calculated descriptors. elsevierpure.com This process, known as feature selection, aims to reduce the complexity of the model, minimize the risk of overfitting, and identify the most important molecular features related to the biological activity. elsevierpure.com Various methods can be employed for descriptor selection, including genetic algorithms, forward selection, and backward elimination. elsevierpure.com

Predictive Model Development: Once a set of relevant descriptors has been selected, a mathematical model is built to correlate these descriptors with the biological activity. A variety of statistical and machine learning techniques can be used for this purpose, including:

Multiple Linear Regression (MLR): A statistical method that establishes a linear relationship between the biological activity and the selected descriptors. nih.gov

Partial Least Squares (PLS): A robust technique suitable for building linear models, especially when the number of descriptors is large.

Artificial Neural Networks (ANN): A machine learning approach that can model non-linear relationships between descriptors and activity. nih.gov

Support Vector Machines (SVM): A powerful machine learning method for both classification and regression tasks.

Random Forest and XGBoost: Ensemble learning methods that have shown high accuracy in developing predictive QSAR models. nih.gov

The predictive power of a QSAR model must be rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new compounds.

Interactive Data Table of QSAR Model Parameters Below is a hypothetical example of a data table that could be generated from a QSAR study on tetrazolopyrimidine analogs.

Compound IDExperimental Activity (IC50, µM)Predicted Activity (µM)LogPMolecular WeightNumber of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
TPA-0010.50.62.1250.714
TPA-0021.21.12.5264.714
TPA-0030.20.31.8243.224
TPA-0045.65.23.2298.815
TPA-0050.80.92.3257.314

This interactive table allows for the sorting and filtering of data to better understand the relationships between the different molecular descriptors and the observed and predicted biological activities.

Statistical Validation and Applicability Domain of QSAR Models

The reliability and predictive power of any Quantitative Structure-Activity Relationship (QSAR) model are fundamentally dependent on rigorous statistical validation and a well-defined applicability domain (AD). These elements are crucial for ensuring that the model can make accurate predictions for new, untested compounds and are a requirement by regulatory bodies for the acceptance of QSAR models.

The statistical validation of a QSAR model involves several key metrics that assess its goodness-of-fit, robustness, and predictivity. These metrics are typically calculated for both the training set (the compounds used to build the model) and a test set (a group of compounds not used in model development).

Internal and External Validation:

Internal validation techniques, such as cross-validation (often leave-one-out or n-fold), are used to evaluate the robustness and stability of the model. The cross-validated correlation coefficient (q²) is a key indicator here. A high q² value suggests that the model is not overfitted to the training data and has good predictive capability.

External validation, on the other hand, assesses the model's ability to predict the activity of an external set of compounds that were not used in the model building process. The predictive squared correlation coefficient (r²_pred) is a common metric for external validation.

In a study on a series of thienopyrimidine derivatives, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed and showed good statistical reliability. researchgate.net The CoMFA model yielded a q² of 0.758 and an r² of 0.96, while the CoMSIA model had a q² of 0.744 and an r² of 0.97. researchgate.net The predictive ability of these models was confirmed with r²pred values of 0.783 for CoMFA and 0.625 for CoMSIA. researchgate.net

Similarly, a 3D-QSAR study on thieno[3,4-d]pyrimidine (B1628787) derivatives as HIV-1 reverse transcriptase inhibitors reported robust CoMFA and CoMSIA models. nih.gov The statistical parameters for these models are summarized in the table below.

Model
CoMFA0.5940.974
CoMSIA0.5280.965

Table 1: Statistical validation parameters for 3D-QSAR models of thieno[3,4-d]pyrimidine derivatives. nih.gov

Another QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs used various machine learning algorithms to predict anti-malarial activity. mdpi.com The performance of these models was evaluated using several statistical metrics, highlighting the robustness and reliability of the predictions. mdpi.com

Algorithm MSE MAE RMSE
kNN0.460.540.540.68
SVR0.330.670.460.57
RFR0.430.580.510.66

Table 2: Performance of machine learning models for 1,2,4-triazolo[1,5-a]pyrimidine analogs. mdpi.com (MSE: Mean Squared Error, R²: Coefficient of Determination, MAE: Mean Absolute Error, RMSE: Root Mean Squared Error)

Applicability Domain (AD):

The applicability domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. nih.gov Predictions for compounds that fall outside this domain are considered extrapolations and may not be accurate. nih.gov The AD is a critical component of QSAR modeling, as it establishes the limitations of the model. nih.gov

Several methods can be used to define the AD, often based on the range of the descriptors used to build the model, the structural similarity of a new compound to the training set compounds, or the leverage of a compound. The leverage approach, for instance, can identify compounds that are outliers in the descriptor space. frontiersin.org A query chemical with a leverage value higher than a defined threshold is considered to be outside the AD, and its prediction may be unreliable. frontiersin.org

By defining a clear AD, researchers can ensure that the QSAR model is used appropriately, providing confidence in its predictions for novel tetrazolopyrimidine derivatives and guiding the design of new compounds with desired activities.

Mechanism of Action Studies at the Molecular and Cellular Level for Tetrazolopyrimidine Compounds

Investigation of Specific Molecular Target Interactions

The biological activities of tetrazolopyrimidine analogs are rooted in their ability to interact with specific macromolecular targets, including enzymes and receptors. Their structural similarity to endogenous purines allows them to function as competitive inhibitors and modulators in various signaling pathways.

A primary mechanism of action for pyrimidine-based heterocyclic compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes. Various analogs have demonstrated potent inhibitory activity against a range of kinases.

Cyclin-Dependent Kinase (CDK) Inhibition: Pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as effective inhibitors of CDKs, such as CDK2 and CDK9. nih.govnih.gov By binding to the ATP-binding site of these enzymes, they prevent the phosphorylation of key substrates required for cell cycle progression. nih.gov

Tyrosine Kinase Inhibition: Several pyrazolo[1,5-a]pyrimidine derivatives act as inhibitors of tyrosine kinases, including c-Src, Tropomyosin receptor kinases (Trk), and Fms-like tyrosine kinase 3 (FLT3). nih.govnih.govnih.gov For instance, specific pyrazolo[1,5-a]pyrimidines show significant inhibitory potency against Trk kinases, which are involved in neuronal cell cycles and are often dysregulated in cancers. nih.govresearchgate.net Inhibition of the FLT3 kinase is a therapeutic strategy for acute myeloid leukemia. nih.gov

Table 1: Enzyme Inhibition by Pyrimidine (B1678525) Analogs

Compound Class Target Enzyme Mechanism Reference
Pyrazolo[1,5-a]pyrimidines CDK2, CDK9 ATP-competitive inhibition nih.gov
Pyrazolo[3,4-d]pyrimidines CDK2 ATP-competitive inhibition nih.gov
Pyrazolo[1,5-a]pyrimidines c-Src Kinase ATP-competitive inhibition nih.gov
Pyrazolo[1,5-a]pyrimidines Trk Kinases (TrkA) ATP-competitive inhibition nih.govresearchgate.net
Pyrazolo[1,5-a]pyrimidines FLT3 ATP-competitive inhibition nih.gov

The tetrazolopyrimidine scaffold is a recognized pharmacophore for adenosine receptors, which are G-protein-coupled receptors involved in numerous physiological processes.

Adenosine Receptor Antagonism: Various ebi.ac.uknih.govrsc.orgtriazolo[1,5-c]pyrimidines and pyrazolo[4,3-e] ebi.ac.uknih.govrsc.orgtriazolo[1,5-c]pyrimidines have been developed as potent antagonists for adenosine receptors, with many showing selectivity for the A3 subtype. ebi.ac.ukrsc.orgnih.gov The substitutions at different positions on the heterocyclic core are critical for determining the affinity and selectivity for the various adenosine receptor subtypes (A1, A2A, A2B, and A3). ebi.ac.uknih.govnih.gov Docking studies reveal that these compounds typically bind within the transmembrane helical bundle of the receptor, mimicking the binding of known antagonists. ebi.ac.uk

Table 2: Adenosine Receptor Binding by Pyrimidine Analogs

Compound Class Target Receptor Activity Reference
ebi.ac.uknih.govrsc.orgTriazolo[1,5-c]pyrimidines Adenosine A3 Antagonist ebi.ac.ukbohrium.com
Pyrazolo[4,3-e] ebi.ac.uknih.govrsc.orgtriazolo[1,5-c]pyrimidines Adenosine A1, A2A, A3 Antagonist rsc.org
Pyrazolo-triazolo-pyrimidines Adenosine A3 Antagonist nih.govnih.gov

The structural resemblance of the azolopyrimidine core to natural purine bases suggests a potential for these compounds to interact with nucleic acids like DNA and RNA. Such interactions can interfere with fundamental cellular processes like replication and transcription. While direct studies on 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine are not available, the general principle remains an area of investigation for this class of molecules. Small molecules can interact with DNA through mechanisms such as groove binding, intercalation between base pairs, or chemical alkylation.

Cellular Pathway Modulation and Phenotypic Responses

The molecular interactions of tetrazolopyrimidine compounds translate into distinct cellular effects, primarily impacting cell survival and proliferation pathways.

A significant outcome of targeting kinases and other signaling proteins with pyrimidine-based compounds is the induction of apoptosis, or programmed cell death, particularly in cancer cells. For example, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in human breast cancer cells. nih.gov This process is often triggered by the disruption of signaling pathways that promote cell survival, leading to the activation of the caspase cascade and other cellular machinery responsible for dismantling the cell in a controlled manner.

By inhibiting CDKs, tetrazolopyrimidine analogs can directly interfere with the cell cycle, the tightly regulated process by which cells duplicate their contents and divide.

Cell Cycle Arrest: Inhibition of CDKs by these compounds removes the necessary signals for the cell to transition through different phases of the cycle. This often results in cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transitions. nih.gov For instance, certain fused pyrimidines can cause an accumulation of cells in the G1 phase, preventing them from entering the S phase where DNA replication occurs. nih.gov This arrest provides an opportunity for the cell to repair damage or, if the damage is too severe, to enter an apoptotic pathway. This mechanism is a cornerstone of the anti-proliferative effects observed for many kinase inhibitors. nih.gov

Modulating Key Signaling Pathways (e.g., Kinase Cascades, Metabolic Networks)

Tetrazolopyrimidine compounds and their structural relatives function primarily by intervening in cellular signaling pathways that are often dysregulated in diseases like cancer. Their mechanism of action is centered on the inhibition of protein kinases, enzymes that are pivotal in signal transduction.

Kinase Cascades:

The pyrimidine scaffold is a versatile structure in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and bind to the ATP-binding site of protein kinases. mdpi.com This competitive inhibition blocks the kinase from transferring a phosphate group to its substrate, thereby disrupting the downstream signaling cascade. nih.gov Many tetrazolopyrimidine and related pyrimidine derivatives have been developed as potent tyrosine kinase inhibitors (TKIs). nih.gov These compounds can target a wide array of kinases that are crucial for cell growth, proliferation, differentiation, and survival. nih.govyoutube.com

Key signaling pathways frequently targeted by pyrimidine-based inhibitors include:

EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key driver in many cancers. Pyrimidine-based inhibitors can block mutated, overactive forms of EGFR, shutting down downstream pathways like Ras/Raf/MEK/ERK and PI3K/AKT, which are essential for tumor cell proliferation and survival. youtube.comsemanticscholar.orgyoutube.com

RET Pathway: Mutations in the RET (Rearranged during Transfection) proto-oncogene are linked to various cancers. Novel N-trisubstituted pyrimidine compounds have been developed as potent type I inhibitors of both wild-type RET and its clinically important mutants. acs.org

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell metabolism, growth, and apoptosis. mdpi.com Its constitutive activation is common in cancer, often due to mutations. mdpi.com Several pyrimidine derivatives have been synthesized to specifically inhibit PI3K, thereby blocking the phosphorylation of AKT and downstream signaling. mdpi.com

SRC Family Kinases (SFKs) and Abl Kinase: Pyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors of Abl and Src family kinases, which are involved in cell adhesion, growth, and motility. nih.gov

The ability of a single compound to inhibit multiple kinases (multi-targeted TKI) can be an effective therapeutic strategy, simultaneously blocking several pathways that a cancer cell might use to grow and survive. youtube.com

Metabolic Networks:

The modulation of kinase cascades by tetrazolopyrimidine compounds has profound downstream effects on cellular metabolic networks. Major signaling hubs like the PI3K/AKT/mTOR pathway are critical regulators of metabolism, linking growth factor signals to metabolic processes like glucose uptake, glycolysis, and protein synthesis. mdpi.com By inhibiting these kinases, pyrimidine-based drugs can effectively reprogram the metabolic state of a cancer cell, cutting off the supply of energy and molecular building blocks required for rapid proliferation.

Furthermore, studies on related compounds have explored how modulating the pyrimidine metabolic pathway itself can be leveraged. For instance, in biotechnological applications, engineering of transcriptional regulators has been used to enhance the pyrimidine metabolic pathway to promote the synthesis of valuable compounds like cytidine. nih.gov While this is a different context, it underscores the principle that the pyrimidine core of these drugs places them at the interface of critical metabolic and signaling networks.

Table 1: Pyrimidine-Based Inhibitors and Their Target Signaling Pathways

Compound Class / Example Target Kinase(s) Signaling Pathway Modulated Cellular Process Affected
Pyrimidine Derivatives EGFR (mutant) Ras/Raf/MEK/ERK, PI3K/AKT Cell Proliferation, Survival
N-Trisubstituted Pyrimidines RET, RET (V804M) RET Signaling Cell Growth, Differentiation
Morpholinopyrimidines PI3K PI3K/AKT/mTOR Metabolism, Survival, Apoptosis
Pyrazolo[3,4-d]pyrimidines Abl, Src Family Kinases Abl/Src Signaling Cell Motility, Adhesion, Growth
Multi-targeted TKIs VEGFR, PDGFR, c-KIT Angiogenesis, Proliferation Tumor Growth, Blood Vessel Formation

Elucidation of Molecular Resistance Mechanisms and Strategies for Overcoming Them

A significant challenge in therapies targeting kinase pathways is the development of drug resistance. nih.gov Cancer cells can adapt to the presence of an inhibitor through various molecular changes, leading to treatment failure.

Molecular Resistance Mechanisms:

Research into pyrimidine-based kinase inhibitors has identified several key mechanisms of acquired resistance:

Target Gene Mutations: This is one of the most common resistance mechanisms. nih.gov

Gatekeeper Mutations: Kinases have a "gatekeeper" residue deep within the ATP-binding pocket that controls access to a hydrophobic region. technologynetworks.com Mutations at this site, such as T790M in EGFR, T315I in BCR-ABL, or V804M in RET, can cause resistance by sterically blocking the inhibitor from binding effectively, without preventing ATP from binding. acs.orgnih.govacs.orgaacrjournals.org These mutations can also increase the kinase's activity, potentially making the cancer more aggressive. technologynetworks.com

Other On-Target Mutations: Mutations can arise at other locations within the kinase domain. For irreversible pyrimidine inhibitors that form a covalent bond with a cysteine residue (e.g., C797 in EGFR), a mutation at this site (e.g., C797S) can prevent the drug from binding covalently, rendering it ineffective. semanticscholar.orgaacrjournals.org Other mutations, like L718Q and L844V in EGFR, can also interfere with inhibitor binding through steric hindrance or by altering hydrophobic contacts. aacrjournals.orgresearchgate.net

Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by activating an alternative, parallel signaling pathway to maintain downstream signals for growth and survival. youtube.com For example, in response to EGFR inhibition, cells may amplify or activate other receptor tyrosine kinases like MET or IGF1R to reactivate the PI3K or MAPK pathways. semanticscholar.orgyoutube.com

Drug Efflux: Cancer cells can increase the expression of transmembrane transporter proteins, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.gov These pumps actively remove the inhibitor from the cell, reducing its intracellular concentration to sub-therapeutic levels. researchgate.net

Strategies for Overcoming Resistance:

The understanding of these resistance mechanisms has driven the development of several counter-strategies:

Rational Design of Next-Generation Inhibitors: A primary strategy is to design new inhibitors that are effective against the mutated kinases. nih.govacs.org This can involve creating molecules with greater flexibility or a different binding mode that can accommodate the mutated gatekeeper residue. nih.gov For example, third-generation EGFR inhibitors like osimertinib were specifically designed to overcome resistance caused by the T790M mutation. researchgate.net

Combination Therapy: Using multiple drugs simultaneously can be a powerful approach to prevent or overcome resistance. researchgate.net This can involve:

Combining inhibitors that target different pathways (vertical or parallel inhibition).

Using drugs with non-overlapping resistance profiles, making it less likely for a cell to develop mutations that confer resistance to both agents. semanticscholar.org

Combining a targeted kinase inhibitor with an inhibitor of a bypass pathway or a drug efflux pump. For instance, pyrazolo[3,4-d]pyrimidine TKIs have been shown to inhibit P-gp activity, thereby re-sensitizing resistant cells to conventional chemotherapeutics like doxorubicin and paclitaxel. nih.gov

Development of Dual-Target or Multi-Target Inhibitors: Designing single molecules that can inhibit multiple key targets, such as both EGFR and SRC, can help preemptively block potential bypass pathways and delay the onset of resistance. researchgate.net

Table 2: Resistance Mechanisms to Pyrimidine-Based Kinase Inhibitors and Counter-Strategies

Resistance Mechanism Molecular Basis Example(s) Strategy to Overcome
On-Target Mutations
Gatekeeper Mutation Steric hindrance in ATP-binding pocket, increased kinase activity. EGFR T790M, RET V804M, BCR-ABL T315I Design of next-generation inhibitors that can bind to the mutant kinase.
Covalent Site Mutation Prevents irreversible drug binding. EGFR C797S Development of non-covalent inhibitors or agents targeting other sites.
Other Allosteric Mutations Altered hydrophobic contacts or steric clash. EGFR L718Q, L844V Combination therapy with inhibitors that have different binding modes.
Bypass Pathways Activation of alternative signaling routes to maintain downstream signaling. MET amplification, IGF1R activation Combination therapy with inhibitors targeting the bypass pathway.
Drug Efflux Overexpression of transporter proteins that pump the drug out of the cell. P-glycoprotein (P-gp/ABCB1) Co-administration of efflux pump inhibitors; design of TKIs that also inhibit P-gp.

Advanced Research Applications and Future Directions in Tetrazolopyrimidine Chemistry

Design and Application of Tetrazolopyrimidine-Based Chemical Probes and Tools

Chemical probes are essential tools for elucidating the roles of specific proteins in complex biological systems. While specific examples of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine being used as a chemical probe are not documented, the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been successfully developed into fluorescent probes. rsc.org These probes are valuable for studying the dynamics of intracellular processes and for use as chemosensors. rsc.org

The development of such tools is predicated on the tunable photophysical properties of the core scaffold. For instance, a study on a family of pyrazolo[1,5-a]pyrimidines demonstrated that their absorption and emission behaviors can be modulated by the introduction of different substituents. rsc.org Electron-donating groups at specific positions on the fused ring system were found to enhance both absorption and emission, leading to the creation of probes with properties comparable to commercial fluorescent dyes. rsc.org This suggests a promising avenue for the development of tetrazolo[1,5-c]pyrimidine-based probes, where the chlorine and amine substituents of this compound could be modified to fine-tune its photophysical characteristics for specific biological applications.

Integration with Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Platforms

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) are powerful strategies in modern drug discovery for identifying novel hit compounds. biomol.com HTS involves the screening of large, diverse compound libraries to identify molecules that modulate a specific biological target. biomol.com In contrast, FBDD screens smaller, less complex molecules, or "fragments," which typically have lower affinity but can be more efficiently optimized into potent drug candidates. nih.gov

The tetrazolopyrimidine and pyrazolopyrimidine scaffolds are well-suited for both HTS and FBDD campaigns due to their synthetic tractability and their ability to be elaborated with diverse functionalities. For example, HTS campaigns have successfully identified pyrazolo[1,5-c]pyrimidine (B12974108) derivatives as selective negative modulators of AMPA receptors and pyrazolo[1,5-a]pyrimidine-based antagonists of the aryl hydrocarbon receptor (AHR). nih.govrsc.org In one instance, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist was identified with an initial IC50 of 650 nM, which was subsequently optimized to a low nanomolar potency of 31 nM. rsc.org

The FBDD approach is particularly advantageous as it allows for a more thorough exploration of chemical space with a smaller library of compounds. nih.gov The principles of FBDD can be applied to tetrazolopyrimidine libraries to identify initial hits that can then be grown or linked to generate more potent and selective molecules.

Table 1: Comparison of HTS and FBDD Approaches

FeatureHigh-Throughput Screening (HTS)Fragment-Based Drug Discovery (FBDD)
Library Size Large (100,000s to millions)Small (1,000s)
Hit Affinity Typically higher (nM to low µM)Typically lower (µM to mM)
Hit Complexity Higher molecular weight and complexityLower molecular weight and complexity
Follow-up Hit-to-lead optimizationFragment-to-lead optimization (growing, linking)

Development of Tetrazolopyrimidine-Containing Molecular Hybrids and Conjugates

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, selectivity, or a dual mode of action. The tetrazolopyrimidine scaffold is a versatile building block for the synthesis of such hybrids.

A notable example is the development of tetrazolopyrimidine-tethered phenothiazine (B1677639) molecular hybrids. nih.gov In a recent study, a series of these hybrids were synthesized and evaluated for their biological activities. nih.gov The synthetic strategy involved a multi-step process, culminating in a one-pot multi-component reaction to link the tetrazolopyrimidine and phenothiazine moieties. nih.gov Several of these hybrids demonstrated significant cytotoxic activities, with one compound in particular exhibiting high potency and a strong binding affinity to the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). nih.gov

Furthermore, the concept of conjugation can be extended to link tetrazolopyrimidines to biomolecules or metal complexes. For instance, tetrazolo[1,5-a]pyrimidine-based metal(II) complexes have been synthesized and shown to interact with DNA, targeting topoisomerase I and cyclin-dependent kinases. researchgate.net The development of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids also highlights the potential of this scaffold in creating complex molecular architectures with therapeutic potential. medchemexpress.com

Table 2: Examples of Tetrazolopyrimidine-Based Hybrids and Conjugates

Hybrid/Conjugate TypeExample PharmacophoresPotential Therapeutic ApplicationReference
Molecular HybridTetrazolopyrimidine + PhenothiazineAnticancer nih.gov
Metal ComplexTetrazolo[1,5-a]pyrimidine + Nickel(II), Copper(II), Zinc(II)Anticancer researchgate.net
GlycohybridPyrazolo[1,5-a]pyrimidine + Triazole-linked GlycosideDrug Delivery, Targeting medchemexpress.com

Emerging Research Frontiers and Novel Therapeutic Paradigms for Tetrazolopyrimidines

The versatility of the tetrazolopyrimidine scaffold allows for its application in a wide range of therapeutic areas. A significant emerging frontier is the development of kinase inhibitors for the treatment of cancer. rsc.org Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), FLT3, and TTK. nih.govrsc.orgekb.egnih.gov

For example, novel pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives have been designed and synthesized as CDK2 inhibitors, demonstrating potent activity against cancer cell lines and inducing apoptosis. rsc.org Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of the FLT3-ITD mutation, which is common in acute myeloid leukemia (AML). nih.gov

Beyond oncology, tetrazolopyrimidine derivatives are being explored for other therapeutic applications. Research into pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides has revealed their potential as anticancer agents with proapoptotic activity. mdpi.comnih.gov Additionally, the broader class of pyrimidine (B1678525) derivatives is being investigated for a multitude of pharmacological properties, indicating a wide scope for future research into tetrazolopyrimidines. researchgate.net

Challenges and Opportunities in the Academic Research and Development of Tetrazolopyrimidine Compounds

The exploration of tetrazolopyrimidine chemistry is not without its challenges. The synthesis of substituted tetrazolopyrimidines can be complex, often requiring multi-step reaction sequences and careful optimization of reaction conditions. nih.govnih.gov A unique aspect of tetrazolo[1,5-a]pyrimidines is the existence of an azide-tetrazole equilibrium, where the fused tetrazole ring can exist in equilibrium with an open-chain azidopyrimidine (B78605) form. beilstein-archives.org This equilibrium can influence the reactivity and synthetic accessibility of these compounds, presenting both a challenge and a synthetic opportunity. beilstein-archives.org

Despite these challenges, significant opportunities exist for the academic and industrial development of tetrazolopyrimidine compounds. Their structural similarity to purines makes them attractive candidates for development as inhibitors of a wide range of biological targets. nih.gov The ability to readily functionalize the scaffold allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. rsc.org

The growing interest in targeting protein kinases and other key signaling molecules in diseases such as cancer provides a fertile ground for the development of novel tetrazolopyrimidine-based therapeutics. rsc.org Collaborative efforts between academic researchers and pharmaceutical companies can help to overcome the challenges in synthesis and preclinical development, ultimately unlocking the full therapeutic potential of this promising class of compounds.

Q & A

Basic: What are the recommended synthetic routes for 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves cyclization reactions using chlorinated pyrimidine precursors and tetrazole derivatives. For example:

  • Step 1: React 4,6-dichloropyrimidine with sodium azide under reflux in dimethylformamide (DMF) to form the tetrazole ring .
  • Step 2: Introduce the amine group at the 8-position via nucleophilic substitution using aqueous ammonia or alkylamines under controlled pH (7–9) .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product (>95% purity) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear as doublets between δ 7.8–8.2 ppm, while NH₂ groups show broad singlets near δ 5.5–6.0 ppm .
    • ¹³C NMR: The tetrazole ring carbons resonate at δ 145–155 ppm, and pyrimidine carbons at δ 160–170 ppm .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 196–198 (accounting for chlorine isotopes) .
  • X-ray Crystallography: Resolves bond angles (e.g., N1-C2-N3 ≈ 120°) and confirms planar heterocyclic geometry .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates but may increase side reactions. Ethanol/water mixtures balance reactivity and selectivity .
  • Catalysts: Use K₂CO₃ or triethylamine to deprotonate intermediates and accelerate cyclization .
  • Temperature Control: Maintain reflux at 80–90°C to avoid decomposition of azide intermediates .
  • By-product Mitigation: Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate) to terminate the reaction before dimerization occurs .

Advanced: What strategies are used to study interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Simulate binding to kinase domains (e.g., EGFR or CDK2) using software like AutoDock Vina. Key interactions include H-bonding between the NH₂ group and Asp86 or π-π stacking with Phe82 .
  • Enzyme Assays: Measure IC₅₀ values in kinase inhibition assays (e.g., ATP competition assays). Reported IC₅₀ for related compounds ranges from 0.5–5 µM .
  • Cellular Uptake Studies: Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization via confocal microscopy .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activity?

Methodological Answer:

  • Purity Verification: Contradictions in IC₅₀ values may arise from impurities. Re-analyze batches via HPLC (C18 column, gradient elution) to confirm >98% purity .
  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Structural Confirmation: Ensure tautomeric forms (e.g., tetrazole vs. triazole) are accounted for using ¹⁵N NMR or isotopic labeling .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electrophilic Centers: The 7-chloro group is highly electrophilic due to electron-withdrawing effects from the tetrazole ring, facilitating SNAr reactions with amines .
  • Ring Strain: The fused tetrazole-pyrimidine system induces angle strain (N-C-N ≈ 95°), increasing susceptibility to ring-opening under basic conditions .
  • Solvent Effects: Protic solvents stabilize transition states in substitution reactions, but may compete with nucleophiles, requiring stoichiometric optimization .

Advanced: How to analyze and mitigate by-products during synthesis?

Methodological Answer:

  • Common By-products:
    • Dimerization Products: Formed via azide coupling; suppress by limiting reaction time .
    • Dechlorinated Derivatives: Arise from over-reduction; use milder reducing agents (e.g., NaBH₄ instead of LiAlH₄) .
  • Analytical Tools:
    • HPLC-MS: Detect low-abundance impurities (<1%) using reverse-phase methods .
    • TGA/DSC: Monitor thermal stability to identify decomposition by-products during purification .

Advanced: What structural modifications enhance target selectivity?

Methodological Answer:

  • Substituent Effects:
    • Electron-Withdrawing Groups (e.g., NO₂): Increase electrophilicity at C7 but reduce solubility .
    • Bulky Groups (e.g., cyclopentyl): Improve kinase selectivity by sterically blocking off-target binding pockets .
  • Pro-drug Design: Introduce ester moieties at the NH₂ group to enhance bioavailability, with hydrolysis in vivo releasing the active compound .

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